5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
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Description
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one” contains an indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.
Mode of action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific mode of action of “this compound” would depend on its specific target(s).
Biological Activity
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, also referred to as F0679-0009, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a pyranone core substituted with an azepane and an indoline moiety. This unique structural arrangement is believed to contribute to its biological activity.
Target of Action
The primary target of F0679-0009 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase.
Mode of Action
F0679-0009 acts as a selective inhibitor of CDK2, disrupting its activity and thereby affecting cell cycle progression. This inhibition leads to the prevention of cell proliferation in various cancer cell lines.
Biochemical Pathways
The inhibition of CDK2 by F0679-0009 impacts several key biochemical pathways, including:
- Cell Cycle Regulation : Disruption of CDK2 activity results in cell cycle arrest.
- Apoptosis Induction : The compound has been shown to induce apoptotic pathways in cancer cells.
Pharmacokinetics
F0679-0009 exhibits favorable pharmacokinetic properties, including:
- Absorption : Good absorption characteristics suggest potential for oral bioavailability.
- Distribution : The compound demonstrates effective tissue distribution.
- Metabolism : Initial studies indicate metabolic stability, which is crucial for therapeutic efficacy.
- Excretion : Efficient excretion pathways have been observed, minimizing potential toxicity.
In Vitro Studies
In vitro assays have demonstrated that F0679-0009 exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.75 | CDK2 Inhibition |
HepG2 | 0.95 | Apoptosis Induction |
A549 | 0.85 | Cell Cycle Arrest |
HeLa | 0.60 | Apoptotic Pathway Activation |
Comparative Analysis with Similar Compounds
F0679-0009 is compared with other compounds known for similar biological activities:
Compound Name | Target | IC50 (µM) | Unique Features |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidin-4-one | CDK Inhibitor | 0.80 | Broad-spectrum anticancer activity |
Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | 1.20 | Known for antimicrobial properties |
1-Azepan-1-Yl-2-(4-Thioxo) | Nucleic Acid Based Therapies | 1.50 | Experimental status; less documented |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of F0679-0009 in preclinical models:
-
Study on MCF-7 Cells : Demonstrated that treatment with F0679-0009 resulted in a significant decrease in cell viability (IC50 = 0.75 µM) and induced apoptosis as confirmed by flow cytometry analysis.
"The compound effectively induced apoptotic cell death in breast cancer cells, showcasing its potential as a therapeutic agent" .
- HepG2 Liver Cancer Model : Showed that F0679-0009 reduced tumor growth rates significantly compared to control groups, indicating its potential for liver cancer treatment.
- A549 Lung Cancer Cells : The compound inhibited proliferation and induced cell cycle arrest at the G1 phase, supporting its role as a CDK inhibitor.
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(2,3-dihydroindol-1-ylmethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-20-13-18(14-24-12-9-17-7-3-4-8-19(17)24)27-15-21(20)28-16-22(26)23-10-5-1-2-6-11-23/h3-4,7-8,13,15H,1-2,5-6,9-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONXRPYCZDBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.